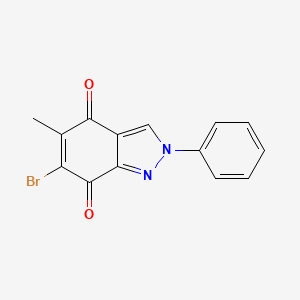

6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione

Beschreibung

Eigenschaften

CAS-Nummer |

112664-90-1 |

|---|---|

Molekularformel |

C14H9BrN2O2 |

Molekulargewicht |

317.14 g/mol |

IUPAC-Name |

6-bromo-5-methyl-2-phenylindazole-4,7-dione |

InChI |

InChI=1S/C14H9BrN2O2/c1-8-11(15)14(19)12-10(13(8)18)7-17(16-12)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI-Schlüssel |

FWZAHUTYWLMZGR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)C2=NN(C=C2C1=O)C3=CC=CC=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-phenyl-1H-indazole-3-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or alkoxide salts.

Major Products:

Oxidation: Formation of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione carboxylic acid.

Reduction: Formation of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione alcohol.

Substitution: Formation of 6-substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for the treatment of inflammatory diseases and infections.

Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione can be compared with other indazole derivatives to highlight its uniqueness:

Similar Compounds: 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid, 3-phenyl-2H-indazole-4,7-dione, and 5-methyl-2-phenyl-2H-indazole-4,7-dione.

Uniqueness: The presence of both bromine and methyl groups in 6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione enhances its reactivity and potential for diverse chemical modifications.

Biologische Aktivität

6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione is a brominated indazole derivative that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a bromine substituent that enhances its reactivity and interaction with various biological targets. The following sections will explore the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of 6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione typically involves several organic chemistry methods. Key steps often include:

- Bromination : Introduction of the bromine atom into the indazole framework.

- Methylation : Adding a methyl group at the 5-position to enhance biological activity.

- Cyclization : Formation of the indazole core structure through cyclization reactions.

These synthetic routes are optimized for yield and purity, employing techniques such as recrystallization and chromatography for purification.

Anticancer Properties

Research indicates that 6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells. The mechanism of action appears to involve:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways, thereby reducing cell viability.

- Antiangiogenic Activity : Studies have demonstrated its potential to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

In vitro studies using the MTT assay have confirmed that certain derivatives of this compound possess higher inhibitory activity compared to standard chemotherapy agents like methotrexate .

Antimicrobial Activity

6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has also been evaluated for its antimicrobial properties. It has shown effectiveness against various pathogens, including protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Notably, some derivatives have been reported to be more potent than metronidazole, a commonly used antimicrobial drug .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of indazole derivatives, researchers found that 6-Bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione significantly inhibited the growth of liver cancer cells (IC50 = 12 µM). The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of this compound against Candida albicans and Candida glabrata. The results indicated that it exhibited an IC50 value of 8 µg/mL against C. albicans, outperforming conventional antifungal treatments .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.